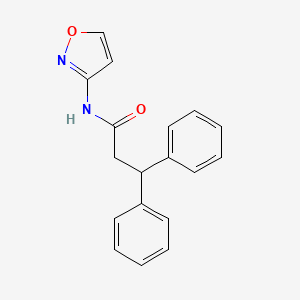

N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE

Description

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(19-17-11-12-22-20-17)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIYIBRQAPOICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=NOC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the diphenylpropanamide moiety. One common method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid to form the isoxazole ring . Another method includes the reaction of nitrile oxides with alkynes in a 1,3-dipolar cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The isoxazole ring can participate in substitution reactions, especially at the nitrogen and oxygen positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated and Experimental Properties

*Estimated based on structural analogs.

Key Observations :

- Lipophilicity : The benzimidazole derivative (XLogP3 = 5.8) is highly lipophilic, which may limit aqueous solubility but enhance blood-brain barrier penetration . In contrast, the hydroxy-methylphenyl analog (XLogP3 ~3.5) likely has improved solubility due to its polar hydroxyl group .

- Metabolic Stability: Trifluoromethyl groups (e.g., in and ) are known to resist oxidative metabolism, extending half-life in vivo.

- Stereochemical Effects : BChE inhibition by diphenylpropanamides is stereospecific; the (R)-isomer shows tighter binding than the (S)-isomer in crystallographic studies .

Functional Group Impact on Activity

- Isoxazole vs.

- Bulkier Substituents : Benzimidazole () and naphthalene () groups increase molecular weight and steric bulk, which may reduce diffusion rates but improve target affinity.

- Salt Forms : Hydrochloride or sulfate salts (e.g., in ) enhance aqueous solubility, critical for in vivo administration.

Q & A

What are the recommended synthetic routes for N-(3-isoxazolyl)-3,3-diphenylpropanamide, and what reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis of isoxazole-containing compounds typically involves cyclization reactions between nitrile oxides and alkynes to form the isoxazole core . For this compound, a plausible route includes:

Isoxazole Formation : React a nitrile oxide precursor with diphenylacetylene under [3+2] cycloaddition conditions.

Propanamide Linkage : Couple the isoxazole intermediate with 3,3-diphenylpropanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization Tips :

- Use microwave-assisted synthesis to accelerate cyclization.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitor reaction progress by TLC or HPLC-MS to minimize side products.

How can researchers characterize the molecular structure of this compound to confirm its identity and purity?

Methodological Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the isoxazole and diphenyl moieties .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion).

- HPLC-PDA : Assess purity (>95% for preclinical studies).

What in vitro or in vivo models are appropriate for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use FLT3 kinase assays (if targeting cancer) with recombinant protein and ATP-competitive ELISA kits .

- Compare IC₅₀ values with reference inhibitors (e.g., midostaurin).

- Receptor Binding Studies :

- Radioligand displacement assays (e.g., for stress-related targets like corticotropin-releasing factor receptors) .

- In Vivo Stress Models :

- Use rodent models (e.g., chronic restraint stress) to assess anxiolytic effects via behavioral tests (elevated plus maze, forced swim test) .

How can computational methods predict the target interactions and pharmacokinetics of this compound?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

- Train models on isoxazole derivatives with known logP and IC₅₀ data to predict ADMET properties.

- MD Simulations :

- Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess stability over 100 ns trajectories.

What strategies resolve contradictions in experimental data on the compound’s mechanism of action or efficacy?

Methodological Answer:

- Systematic Review Frameworks :

- Experimental Replication :

- Validate conflicting results across independent labs with standardized protocols (e.g., MTT assay for cytotoxicity).

- Orthogonal Assays :

- Confirm kinase inhibition via Western blot (phospho-FLT3 levels) alongside enzymatic assays .

What parameters are critical during scale-up synthesis for preclinical studies?

Methodological Answer:

- Reaction Scalability :

- Optimize solvent volume and stirring efficiency to maintain reaction kinetics.

- Purification :

- Switch from column chromatography to recrystallization (ethanol/water) for bulk batches.

- Quality Control :

- Implement in-process controls (IPC) via inline FTIR to monitor intermediate purity.

How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

- Modify Substituents :

- Propanamide Backbone :

- Test methyl or ethyl spacers to balance rigidity and solubility.

- Benchmarking :

- Compare with analogs like N-(5-tert-butyl-3-isoxazolyl)-urea derivatives to identify critical pharmacophores .

What analytical techniques assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies :

- Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.

- Stability-Indicating HPLC :

- Use a C18 column (ACN/water + 0.1% TFA) to quantify degradation products (e.g., hydrolyzed propanamide).

- Mass Spectrometry :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.